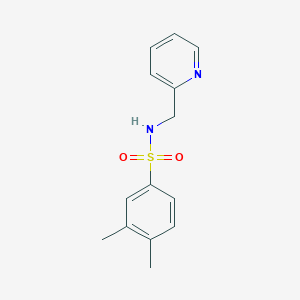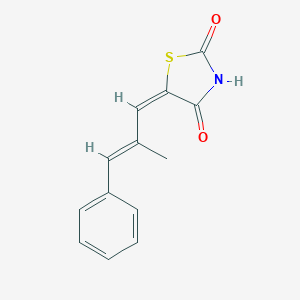
(E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C13H11NO2S and its molecular weight is 245.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of (E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione, also known as 5-(2-methyl-3-phenyl-2-propenylidene)-1,3-thiazolidine-2,4-dione, is VEGFR-2 . VEGFR-2, or Vascular Endothelial Growth Factor Receptor 2, plays a crucial role in the regulation of angiogenesis, a process that is often upregulated in cancerous tissues .
Mode of Action
This compound interacts with its target, VEGFR-2, by inhibiting its activity . This inhibition prevents the receptor from triggering the downstream signaling pathways that promote angiogenesis . As a result, the growth and proliferation of cancer cells, which rely on angiogenesis for nutrient supply, are hindered .
Biochemical Pathways
The inhibition of VEGFR-2 affects several biochemical pathways involved in cell proliferation and survival . For instance, it can lead to an increase in the levels of pro-apoptotic proteins like BAX and a decrease in anti-apoptotic proteins like Bcl-2 . This shift in the balance of pro- and anti-apoptotic proteins can induce apoptosis, leading to cell death .
Pharmacokinetics
These studies are crucial in predicting the bioavailability of the compound and its behavior in the body .
Result of Action
The result of the compound’s action is a significant reduction in the growth and proliferation of cancer cells . It achieves this by inducing apoptosis in cancer cells and inhibiting angiogenesis, thereby cutting off the nutrient supply to the tumor .
Analyse Biochimique
Biochemical Properties
(E)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with the vascular endothelial growth factor receptor-2 (VEGFR-2), a receptor tyrosine kinase that regulates endothelial cell migration and proliferation . The compound inhibits VEGFR-2, thereby suppressing cancer cell proliferation, migration, and angiogenesis . Additionally, it has been shown to modulate the activity of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor involved in glucose and lipid metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis and cell cycle arrest. For instance, in HT-29 cancer cells, the compound increases apoptosis from 3.1% to 31.4% and arrests cell growth in the S phase . It also upregulates pro-apoptotic proteins like BAX and downregulates anti-apoptotic proteins like Bcl-2 . In diabetic models, the compound improves glycemic control and lipid metabolism by activating PPAR-γ, which enhances insulin sensitivity and reduces blood glucose levels .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to VEGFR-2, inhibiting its kinase activity and downstream signaling pathways that promote cancer cell proliferation and angiogenesis . Molecular docking studies have shown that the compound forms stable complexes with VEGFR-2, with significant binding affinity . Additionally, it activates PPAR-γ by binding to its ligand-binding domain, which modulates the expression of genes involved in glucose and lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound demonstrates stability under various conditions, maintaining its activity over extended periods. Long-term studies have shown that it consistently induces apoptosis and inhibits cell proliferation in cancer cells . In diabetic models, prolonged treatment with the compound results in sustained improvements in glycemic control and lipid metabolism
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In diabetic rats, lower doses of the compound significantly reduce fasting blood glucose levels and improve lipid profiles without causing adverse effects . Higher doses may lead to toxicity and adverse effects, such as liver and kidney damage . Therefore, determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate glucose and lipid metabolism. By activating PPAR-γ, the compound enhances the expression of genes involved in glucose uptake, fatty acid oxidation, and lipid storage . This modulation of metabolic pathways results in improved insulin sensitivity and reduced blood glucose levels in diabetic models .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it accumulates in specific compartments, such as the nucleus and cytoplasm, where it exerts its effects . Understanding the transport and distribution mechanisms can help optimize the delivery and efficacy of the compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the nucleus and cytoplasm, where it interacts with nuclear receptors like PPAR-γ and other biomolecules . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments
Propriétés
IUPAC Name |
(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-9(7-10-5-3-2-4-6-10)8-11-12(15)14-13(16)17-11/h2-8H,1H3,(H,14,15,16)/b9-7+,11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGJEYLUCQLPAT-BIZFVBGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)NC(=O)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)NC(=O)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}propan-1-amine](/img/structure/B351482.png)
![3,5-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B351487.png)
![2-[4-(3-Chloro-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol](/img/structure/B351525.png)
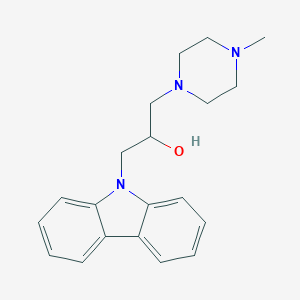
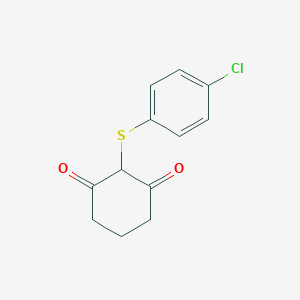
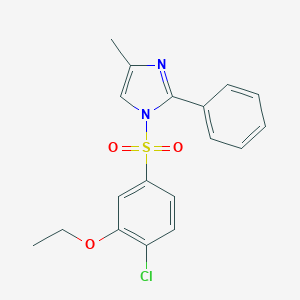

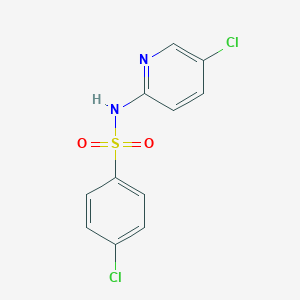
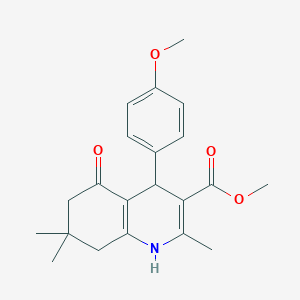
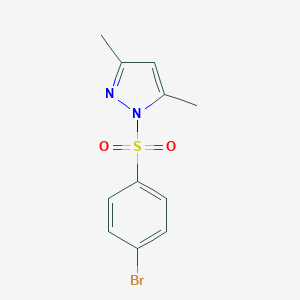
![2,5-dichloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide](/img/structure/B351581.png)

